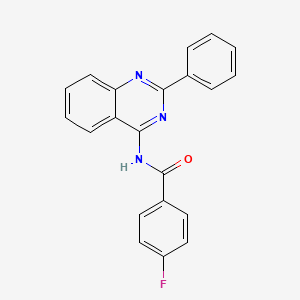

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O/c22-16-12-10-15(11-13-16)21(26)25-20-17-8-4-5-9-18(17)23-19(24-20)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYESLFCLAFQWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis protocol for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

An Application Note and Synthesis Protocol for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The quinazoline ring system is a key pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, leading to clinically approved anticancer drugs like gefitinib and erlotinib.[1][4]

This application note provides a detailed, two-step protocol for the synthesis of a specific novel derivative, 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide . The synthesis involves the initial construction of the core intermediate, 4-amino-2-phenylquinazoline, followed by its acylation with 4-fluorobenzoyl chloride. The rationale behind key experimental choices, detailed procedural steps, and characterization data are provided to guide researchers in the successful synthesis of this and structurally related molecules.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

-

Part A: Synthesis of the 4-amino-2-phenylquinazoline Intermediate. This involves the cyclization of an appropriate precursor. A reliable method is the reaction of N-arylbenzimidoyl chlorides with cyanamide.[5]

-

Part B: Acylation to Yield the Final Product. The intermediate is then reacted with 4-fluorobenzoyl chloride in a standard nucleophilic acyl substitution to form the target amide.

Part A: Synthesis of 4-amino-2-phenylquinazoline

Principle and Rationale

The construction of the 4-amino-2-phenylquinazoline core is achieved through a robust cyclization reaction. The chosen method involves the reaction of an N-arylbenzimidoyl chloride with cyanamide, often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄).[5] The N-arylbenzimidoyl chloride is first prepared from the corresponding N-arylbenzamide and a chlorinating agent like phosphorus pentachloride (PCl₅). This intermediate readily reacts with cyanamide to form a diazabutadiene, which then undergoes an intramolecular cyclization catalyzed by the Lewis acid to yield the stable quinazoline ring system.[5] This method is efficient for generating the required 4-amino-substituted quinazoline scaffold.

Experimental Protocol: Synthesis of 4-amino-2-phenylquinazoline

Step 1: Preparation of N-phenylbenzimidoyl chloride

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylbenzamide (10 mmol) and phosphorus pentachloride (PCl₅) (11 mmol).

-

Add 50 mL of anhydrous toluene as the solvent.

-

Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature. Carefully evaporate the solvent and any remaining POCl₃ under reduced pressure to obtain the crude N-phenylbenzimidoyl chloride, which is used in the next step without further purification.

Step 2: Cyclization to 4-amino-2-phenylquinazoline

-

Dissolve the crude N-phenylbenzimidoyl chloride from the previous step in 80 mL of anhydrous benzene in a 250 mL flask.

-

Add cyanamide (12 mmol) to the solution.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add titanium tetrachloride (TiCl₄) (11 mmol) dropwise via a syringe. A precipitate, the quinazoline-catalyst complex, will form.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction mixture. The resulting complex is hydrolyzed by carefully adding 50 mL of 20% aqueous NaOH solution while stirring vigorously in an ice bath. Caution: This is an exothermic reaction.

-

Transfer the mixture to a separatory funnel. Extract the product into benzene or another suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford pure 4-amino-2-phenylquinazoline.

Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-phenylbenzamide | 197.24 | 10 | 1.97 g |

| Phosphorus pentachloride | 208.24 | 11 | 2.29 g |

| Cyanamide | 42.04 | 12 | 0.50 g |

| Titanium tetrachloride | 189.68 | 11 | 1.25 mL |

| Toluene (anhydrous) | - | - | 50 mL |

| Benzene (anhydrous) | - | - | 80 mL |

| Expected Yield | 221.26 (Product) | - | ~65-75% |

Part B: Synthesis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Principle and Rationale

This step is a classic Schotten-Baumann reaction, a method for synthesizing amides from amines and acyl chlorides. The lone pair of electrons on the exocyclic nitrogen of 4-amino-2-phenylquinazoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A base, such as triethylamine or pyridine, is added as an "acid scavenger." Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This is critical because, without the base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the reactive 4-fluorobenzoyl chloride.

Experimental Protocol: Acylation Reaction

-

In a 100 mL round-bottom flask, dissolve 4-amino-2-phenylquinazoline (5 mmol) in 30 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et₃N) (7.5 mmol, 1.05 mL) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve 4-fluorobenzoyl chloride (5.5 mmol) in 10 mL of anhydrous DCM.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 15 minutes at room temperature.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

Reagents and Expected Yield

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-amino-2-phenylquinazoline | 221.26 | 5 | 1.11 g |

| 4-fluorobenzoyl chloride | 158.56 | 5.5 | 0.87 g |

| Triethylamine | 101.19 | 7.5 | 1.05 mL |

| Dichloromethane (anhydrous) | - | - | 40 mL |

| Expected Yield | 343.36 (Product) | - | ~80-90% |

Workflow and Synthesis Visualization

The following diagram illustrates the complete synthetic workflow from the starting benzamide to the final fluorinated product.

Caption: Synthetic pathway for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

Safety Precautions

-

Phosphorus pentachloride (PCl₅) and Titanium tetrachloride (TiCl₄) are highly corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl chloride (SOCl₂) , if used as an alternative chlorinating agent, is also highly corrosive and toxic.

-

Benzene is a known carcinogen. Use in a well-ventilated fume hood and minimize exposure.

-

The hydrolysis of the TiCl₄ complex with NaOH is highly exothermic and should be performed with caution and adequate cooling.

-

Organic solvents like DCM and toluene are flammable and should be handled away from ignition sources.

References

-

Le, T. N., Yang, S. H., Khadka, D. B., Van, H. T. M., Cho, S. H., Kwon, Y., Lee, E. S., Lee, K. T., & Cho, W. J. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4327–4339. [Link]

-

Zielinski, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly, 131(8), 895–899. [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link]

-

Valu, M. B., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(22), 5462. [Link]

-

Yang, X., Liu, H., Fu, H., Qiao, R., Jiang, Y., & Zhao, Y. (2010). Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett, 2010(1), 101-106. [Link]

-

Chilin, A., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(11), 3325. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. Bioorganic Chemistry, 128, 106069. [Link]

-

Ghorab, M. M., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. Journal of Chemical Reviews, 1(2), 103-112. [Link]

-

Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 18(1), 58-76. [Link]

-

Charushin, V. N., et al. (2017). 4-Aminoquinazoline derivatives. Synthesis and biological activity. Russian Chemical Reviews, 86(1), 1-32. [Link]

Sources

- 1. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 2. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

Preparation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solutions in DMSO

An Application Note and Protocol for the Preparation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide Stock Solutions in DMSO

Introduction

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is a small molecule featuring a quinazolinone core, a structure prevalent in compounds developed for various research areas, including oncology and cell signaling, often as inhibitors of specific enzymes or pathways.[1] The accuracy and reproducibility of in vitro and in vivo studies involving such potent small molecules are fundamentally dependent on the precise and reliable preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for storing these compounds due to its exceptional solvating capacity for a wide range of organic molecules.[2][3]

However, the unique chemical properties of DMSO, particularly its hygroscopicity and potential to impact compound stability, necessitate a rigorous and well-defined protocol.[4][5][6] This document, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven methodology for the preparation, storage, and handling of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solutions. The protocols herein are designed to ensure the integrity, accuracy, and longevity of the stock solution, thereby safeguarding the validity of subsequent experimental results.

Compound and Solvent Characteristics

A thorough understanding of both the solute and the solvent is the foundation of a reliable protocol.

Physicochemical Properties of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

The key properties of the compound are summarized below. These values are critical for accurate concentration calculations and for anticipating solubility behavior.

| Property | Value | Notes |

| Molecular Formula | C₂₁H₁₄FN₃O | Derived from chemical structure. |

| Molecular Weight (MW) | 341.36 g/mol | Used for calculating mass required for a desired molar concentration. |

| Appearance | Assumed to be a solid powder | Most small molecule inhibitors are supplied as a lyophilized powder.[7] Visually inspect upon receipt. |

| Solubility | Expected to be soluble in DMSO | Quinazolinone derivatives often exhibit poor aqueous solubility but good solubility in polar aprotic solvents like DMSO.[8][9] |

| Purity | >98% (Typical) | Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot number. |

Dimethyl Sulfoxide (DMSO): A Powerful but Demanding Solvent

DMSO is a highly polar aprotic solvent, making it an excellent choice for dissolving a vast array of both polar and nonpolar compounds.[10] However, its utility comes with critical caveats that must be managed.

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[2][6][11] This absorbed water can significantly impact experimental outcomes by reducing the solubility of hydrophobic compounds, leading to precipitation, and potentially causing hydrolysis of sensitive molecules.[12][13] Therefore, the use of high-purity, anhydrous DMSO from a freshly opened bottle is paramount.[12]

-

Freeze-Thaw Cycles: The freezing point of DMSO is approximately 18.5°C (65.3°F), meaning it solidifies just below typical room temperature.[10] Repeated freeze-thaw cycles can introduce moisture into the stock solution each time the vial is opened at room temperature, progressively diluting the sample and increasing the risk of compound degradation or precipitation.[13][14][15]

-

Long-Term Stability: While many compounds are stable in DMSO for extended periods when stored correctly, some degradation can occur over time.[4][16] Storage at low temperatures (-20°C or -80°C) is essential to minimize this degradation.[7][17]

Safety Precautions

-

Compound Handling: As 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is a biologically active small molecule, it should be handled with care. Assume the compound is potent and potentially toxic. Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All weighing and handling of the powder should be performed in a chemical fume hood or a ventilated balance enclosure.

-

DMSO Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[10] This property makes it a chemical hazard, as it can facilitate the absorption of the dissolved compound. Always wear appropriate gloves (butyl rubber or thick latex gloves are recommended) when handling DMSO and solutions containing it.[10]

Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and hit validation.

Materials and Equipment

-

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide powder (refer to CoA for purity)

-

Anhydrous, high-purity DMSO (≥99.9%), new or properly stored bottle[2]

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

-

Calibrated micropipettes and sterile filter tips

-

Vortex mixer

-

Sonicator (water bath type recommended)

-

Lab coat, safety glasses, and appropriate chemical-resistant gloves

Step-by-Step Procedure

-

Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

-

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mM × 1 mL × 341.36 g/mol × (1 mg / 1000 µg) × (1 g / 1000 mg) = 3.41 mg

-

-

Equilibrate Components: Before opening, allow the vial of the compound and the bottle of DMSO to reach ambient room temperature. This is especially important for reagents stored in a freezer, as it prevents atmospheric moisture from condensing on the cold surfaces upon opening.

-

Weigh the Compound:

-

Place a clean, empty vial on the analytical balance and tare it.

-

Carefully add the calculated amount of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide powder (e.g., 3.41 mg) directly into the tared vial. Record the exact mass.

-

-

Dissolution:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) directly to the vial containing the powder.

-

Rationale: Adding the solvent to the dry powder, rather than the other way around, helps prevent the powder from clumping and adhering to the walls of the vial.

-

Securely cap the vial immediately to minimize exposure to air and moisture.[5]

-

-

Facilitate Solubilization:

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If any solid particles or cloudiness remains, further action is needed.

-

Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[18] The ultrasonic waves create cavitation bubbles that help break apart solid aggregates, significantly aiding dissolution.

-

Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed in a water bath to 37°C for 10-20 minutes, with intermittent vortexing.[19] Do not overheat, as excessive heat can degrade the compound.

-

After each step, perform another visual inspection. The final solution should be a clear, homogenous liquid with no visible precipitate.

-

Quality Control and Best Practices

-

Preventing Precipitation in Aqueous Media: When preparing working solutions in aqueous buffers or cell culture media, direct dilution of a high-concentration DMSO stock can cause the compound to precipitate out.[12][20] To avoid this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[12] Alternatively, add the small volume of DMSO stock to the aqueous solution while vortexing to ensure rapid dispersion.

-

Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells at higher concentrations.[17][18] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[17]

Storage and Handling of Stock Solutions

Proper storage is critical to preserving the integrity of the stock solution over time.

-

Aliquoting: Immediately after preparation, the stock solution should be aliquoted into smaller, single-use volumes in tightly sealed vials (amber glass or polypropylene).[7][17] This practice is the most effective way to minimize waste and, crucially, to avoid repeated freeze-thaw cycles.[14]

-

Long-Term Storage: For long-term storage (months to years), aliquots should be stored at -80°C .[17]

-

Short-Term Storage: For short-term storage (weeks to a month), -20°C is acceptable.[7]

-

Thawing: When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect all liquid at the bottom before opening. Discard any unused portion of a thawed aliquot to maintain the integrity of the remaining stocks.

Workflow Visualization

The following diagram outlines the complete workflow for preparing the 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide stock solution.

Caption: Workflow for preparing DMSO stock solutions.

References

- Vertex AI Search. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved February 21, 2026.

- SLAS Discovery. (2021). Maintaining a High-Quality Screening Collection: The GSK Experience. Retrieved February 21, 2026.

- Reddit. (2023, April 9). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.

- Sigma-Aldrich. (n.d.).

- ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved February 21, 2026.

- SAGE Journals. (2003, April 15). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved February 21, 2026.

- MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved February 21, 2026.

- PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved February 21, 2026.

- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved February 21, 2026.

- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved February 21, 2026.

- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Retrieved February 21, 2026.

- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved February 21, 2026.

- Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 21, 2026.

- PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 21, 2026.

- ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved February 21, 2026.

- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved February 21, 2026.

- PMC. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved February 21, 2026.

- PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 21, 2026.

- MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved February 21, 2026.

- PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved February 21, 2026.

- Benchchem. (2025). Preparation of GM-90257 Stock Solution in DMSO: An Application Note and Protocol. Retrieved February 21, 2026.

- Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 21, 2026.

- PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. Retrieved February 21, 2026.

- Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 21, 2026.

- Evidentic. (n.d.). 2-chloro-6-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. Retrieved February 21, 2026.

- Emulate Bio. (n.d.).

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

- 1. evitachem.com [evitachem.com]

- 2. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. captivatebio.com [captivatebio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 13. ziath.com [ziath.com]

- 14. reddit.com [reddit.com]

- 15. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. file.selleckchem.com [file.selleckchem.com]

- 19. emulatebio.com [emulatebio.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Handling and Toxicity Assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Introduction: The Quinazoline Scaffold in Drug Discovery

Nitrogen-containing heterocyclic molecules, such as quinazolines, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinazoline core is a key feature in several approved anticancer drugs, including gefitinib and erlotinib, which act by inhibiting key signaling pathways involved in cell proliferation and survival.[2][3] The compound 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide belongs to this important class of molecules. Its structural features, combining a quinazoline ring with a fluorinated benzamide moiety, suggest potential biological activity that warrants thorough investigation. The introduction of a fluorine atom can modulate a compound's metabolic stability, lipophilicity, and binding interactions, potentially enhancing its therapeutic index.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, cell culture techniques, and in vitro toxicity assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide. The protocols outlined herein are designed to ensure experimental reproducibility and the generation of high-quality, reliable data for preclinical evaluation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a compound is critical for its proper handling and for designing robust in vitro experiments.

Solubility and Stock Solution Preparation

Protocol for Stock Solution Preparation:

-

Solvent Selection: Begin by testing solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO).

-

Preparation of a High-Concentration Stock:

-

Accurately weigh a small amount of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution for any undissolved particulates.

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Table 1: Recommended Stock Solution Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. |

| Stock Concentration | 10-20 mM | Allows for a wide range of final concentrations with minimal solvent carryover. |

| Storage Temperature | -20°C or -80°C | Ensures stability and prevents degradation of the compound. |

| Aliquot Volume | 10-50 µL | Minimizes waste and avoids repeated freeze-thaw cycles. |

Safety and Handling Precautions

Although a specific Safety Data Sheet (SDS) for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide may not be available, the safety precautions for related benzamide compounds should be followed.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[9][12]

-

Ventilation: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation of dust particles.[11][13]

-

Spill and Waste Disposal: In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[9][12]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9][11]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][12]

-

In Vitro Toxicity Assessment: A Step-by-Step Guide

In vitro cytotoxicity assays are fundamental for the initial screening of potential therapeutic compounds.[14][15][16] These assays measure the degree to which a substance can cause damage to cells.

Cell Line Selection and Maintenance

The choice of cell line is crucial and should be guided by the research objectives.[17] For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended.

Table 2: Suggested Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Tissue of Origin | Rationale |

| MCF-7 | Breast Cancer | Commonly used, well-characterized, and representative of estrogen receptor-positive breast cancer.[2][18] |

| HCT-116 | Colon Cancer | Represents a common solid tumor type and is known for its use in drug screening.[1][18] |

| HepG2 | Liver Cancer | Useful for assessing potential hepatotoxicity.[17][18] |

| A549 | Lung Cancer | A standard model for non-small cell lung cancer.[2][19] |

| WRL-68 or MRC-5 | Normal Liver/Lung Fibroblast | Inclusion of a non-cancerous cell line is critical to assess selectivity.[3][18] |

Protocol for Cell Culture Maintenance:

-

Media Preparation: Use the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as recommended by the cell line supplier.

-

Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid over-confluency.

-

Aseptic Technique: Perform all cell culture manipulations in a certified biological safety cabinet to prevent microbial contamination.

Experimental Workflow for Cytotoxicity Assessment

The following workflow provides a standardized approach to evaluating the cytotoxic potential of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide.

Caption: Potential inhibition of the RTK signaling pathway by the compound.

Follow-up Studies

To elucidate the mechanism of action of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, the following studies are recommended:

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). [20]* Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining or caspase activity assays to investigate if the compound induces programmed cell death.

-

Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways to identify specific molecular targets. [18]* Kinase Inhibition Assays: If a specific kinase is a suspected target, perform in vitro kinase assays to directly measure the inhibitory activity of the compound.

Conclusion

This application note provides a comprehensive guide for the safe handling and in vitro toxicity assessment of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide. By following these detailed protocols and considering the potential mechanisms of action, researchers can generate robust and reproducible data to advance the understanding of this promising compound in the context of drug discovery and development. The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic approach to preclinical evaluation is paramount for success.

References

-

Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

-

Malhotra, A. (2025). Role of Animal Cell Culture in Drug Development and Toxicity Evaluation. Prime Scholars. Retrieved from [Link]

- Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

-

PMC. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Retrieved from [Link]

-

ResearchGate. (2025, May 8). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

-

ResearchGate. (2023, May 4). (PDF) Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

-

MDPI. (2022, April 25). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Retrieved from [Link]

-

ScienceDirect. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

PMC. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

PubMed. (2017, August 1). Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors. Retrieved from [Link]

-

Pharmakeftiki. (2024, August 19). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva. Retrieved from [Link]

-

ResearchGate. (2025, October 14). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

-

Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

-

PubMed. (1975, April). Mechanism of action of anti-influenza benzamidine derivatives. Retrieved from [Link]

-

MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

PubChem. (n.d.). Compound 4-fluoro-N-[2-(3-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide. Retrieved from [Link]

Sources

- 1. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. stemcell.com [stemcell.com]

- 15. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 16. primescholars.com [primescholars.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 20. Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos [mdpi.com]

Recrystallization techniques for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide purification

Application Note: Advanced Recrystallization Protocols for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Executive Summary

This guide details the purification of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide , a pharmacophore characteristic of EGFR and PI3K kinase inhibitors. High-purity isolation of this compound is critical due to the potential for hydrolytic instability of the N-acylamidine linkage and the presence of structurally similar impurities (e.g., 2-phenylquinazolin-4-amine).

This protocol prioritizes thermodynamic stability and impurity rejection , utilizing a primary recrystallization from Ethanol (EtOH) and a secondary "polishing" anti-solvent method using Dimethylformamide (DMF)/Water .

Physicochemical Profile & Solvent Selection

The target molecule features a planar quinazoline core, a lipophilic phenyl ring, and a 4-fluorobenzamide moiety. This structure dictates a specific solubility profile:

-

Lipophilicity: The fluorine atom and phenyl rings increase solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).

-

H-Bonding: The amide nitrogen and carbonyl oxygen allow for hydrogen bonding, making polar protic solvents (Alcohols) viable at elevated temperatures.

-

Crystal Lattice: The planar nature suggests strong

-

Table 1: Solubility Screening Matrix

| Solvent Class | Representative Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability | Notes |

| Polar Protic | Ethanol (EtOH) | Low | High | Excellent | Ideal temperature gradient for crystallization. |

| Polar Aprotic | DMF / DMSO | High | Very High | Anti-Solvent Only | Too soluble for cooling crystallization; use as solvent in solvent/anti-solvent pairs. |

| Chlorinated | Dichloromethane (DCM) | Moderate | High | Poor | High volatility leads to "skinning" or amorphous precipitation. |

| Non-Polar | Hexanes / Heptane | Insoluble | Insoluble | Anti-Solvent | Used to crash out product from EtOAc or Toluene. |

| Aromatic | Toluene | Low | Moderate | Good | Good for removing polar impurities; requires higher temps. |

Protocol A: Standard Thermal Recrystallization (Ethanol)

Best for: Removal of synthesis byproducts, unreacted starting materials, and general crude cleanup.

Principle: The compound exhibits a steep solubility curve in ethanol. Impurities like 4-fluorobenzoic acid (starting material) remain soluble in cold ethanol, while the target quinazoline crystallizes out.

Step-by-Step Methodology:

-

Preparation:

-

Place 10.0 g of crude 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a 250 mL round-bottom flask (RBF).

-

Equip with a reflux condenser and a magnetic stir bar.

-

-

Dissolution (The "Limit Point"):

-

Add Absolute Ethanol (approx. 10 mL/g initially).

-

Heat the mixture to reflux (78°C) with vigorous stirring.

-

Critical Step: If solids remain, add hot ethanol in 5 mL increments through the condenser until the solution is just clear. Do not add excess solvent (max 20-25 mL/g).

-

-

Hot Filtration (Optional but Recommended):

-

If insoluble black specks (Pd catalyst residues or inorganic salts) are visible, filter the boiling solution rapidly through a pre-warmed fluted filter paper or a celite pad into a pre-heated Erlenmeyer flask.

-

-

Controlled Cooling:

-

Remove from heat and place the flask on a cork ring.

-

Allow the solution to cool to room temperature (RT) slowly over 2 hours.

-

Note: Rapid cooling promotes occlusion of impurities.

-

Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Collect crystals via vacuum filtration using a Buchner funnel.[1]

-

Wash: Rinse the filter cake with 2 x 10 mL of ice-cold ethanol .

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: High-purity polishing, removal of inorganic salts, or if the compound "oils out" in ethanol.

Principle: The compound is highly soluble in DMF. Water acts as a strong anti-solvent, drastically reducing solubility and forcing crystallization. This method is superior for rejecting polar impurities.

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 5.0 g of semi-pure compound in the minimum amount of DMF (approx. 3-5 mL/g) at 40-50°C. Stir until fully dissolved.

-

-

Filtration:

-

Filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

-

Precipitation:

-

Place the filtrate in a beaker with rapid stirring.

-

Add Deionized Water dropwise via an addition funnel.

-

Observation: Cloudiness will appear and redissolve initially.[1] Continue adding until a persistent turbidity is observed.

-

-

Crystal Growth:

-

Stop water addition and stir gently for 10 minutes to allow nucleation.

-

Resume adding water slowly until the ratio of DMF:Water is approximately 1:1 or 1:2.

-

Critical Step: If the product oils out (forms a liquid blob), heat the mixture slightly until it redissolves, then cool much more slowly with slower water addition.

-

-

Isolation:

-

Filter the white crystalline solid.[2]

-

Wash: Copious washing with water is required to remove residual DMF. Follow with a final rinse of small volume cold ethanol to aid drying.

-

Drying: High vacuum is essential to remove trace DMF.

-

Process Visualization

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting between thermodynamic (Ethanol) and kinetic (DMF/Water) crystallization pathways.

Analytical Validation Criteria

To ensure the trustworthiness of the protocol, the final product must meet these specifications:

-

HPLC Purity: >98.5% (Area %).

-

Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

-

1H NMR (DMSO-d6):

-

Diagnostic doublet for Fluorine coupling (approx. 7.3-7.5 ppm).

-

Singlet/Doublet for Quinazoline H-5/H-8 protons.

-

Absence of broad singlet at ~13 ppm (indicative of residual carboxylic acid starting material).

-

-

Residual Solvent:

-

Ethanol < 5000 ppm (ICH Q3C limit).

-

DMF < 880 ppm (ICH Q3C limit - Class 2 solvent).

-

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Oiling Out | Melting point of the solvated product is lower than the boiling point of the solvent mixture. | Add a seed crystal at the cloud point. Switch to a higher boiling solvent (e.g., Toluene) or increase the volume of solvent. |

| Low Yield | Product is too soluble in cold solvent. | Concentrate the mother liquor by 50% and repeat cooling. Use Protocol B (Anti-solvent) to force precipitation. |

| Colored Impurities | Oxidation byproducts or catalyst residues. | Add Activated Carbon (Charcoal) to the boiling solution (Step 2 of Protocol A), stir for 5 mins, then hot filter. |

References

-

Vertex AI Search. (2026). Facile Preparation of 4-Substituted Quinazoline Derivatives. National Institutes of Health (NIH). Retrieved from [Link]

-

Vertex AI Search. (2026). Recrystallization Guide: Two-Solvent Methods. MIT OpenCourseWare. Retrieved from [Link]

-

Vertex AI Search. (2026). Synthesis and QSAR of quinazoline sulfonamides as highly potent human histamine H4 receptor inverse agonists. PubMed. Retrieved from [Link]

-

Vertex AI Search. (2026). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis and Activity. MDPI Molecules. Retrieved from [Link]

Sources

Application Note & Protocol: A Quality-by-Design (QbD) Approach to Solvent Selection for the Formulation of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Introduction: Addressing the Challenge of Poor Solubility

The successful formulation of an Active Pharmaceutical Ingredient (API) is fundamentally linked to its bioavailability, which is often dictated by its solubility in physiological media. A significant portion of new chemical entities, including complex heterocyclic structures like 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, exhibit poor aqueous solubility. This characteristic presents a major hurdle in developing oral dosage forms with desired therapeutic efficacy. The selection of an appropriate solvent or solvent system during formulation development is therefore a critical step, directly impacting the drug's dissolution rate, stability, and manufacturability.[1][2]

This application note provides a systematic, evidence-based framework for the selection of a suitable solvent system for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide, a compound belonging to the quinazoline class of molecules.[3][4][5] The methodologies described herein are grounded in the principles of Quality by Design (QbD), as outlined in the International Council for Harmonisation (ICH) Q8 guidelines.[6][7][8][9][10] The objective is to build a scientific understanding of the API's properties to define a robust "design space" for the formulation, ensuring consistent quality and performance.

Understanding the Molecule: Physicochemical Profile

A thorough understanding of the API's intrinsic properties is the cornerstone of a rational solvent selection strategy. While specific experimental data for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide is proprietary, we can infer its likely characteristics based on its structural motifs: a quinazoline core, a phenyl group, a benzamide group, and a fluoro-substituent.

-

Quinazoline Core: This bicyclic aromatic heterocycle is generally a weak base, planar, and capable of participating in π-π stacking interactions.[5] Its derivatives are often associated with poor water solubility.[3][4]

-

Benzamide Group: The amide linkage introduces polarity and the potential for hydrogen bonding (both as a donor and acceptor).

-

Fluoro- and Phenyl- Substituents: These groups increase the molecule's lipophilicity and molecular weight, likely contributing to low aqueous solubility.

Based on this structure, the molecule is predicted to be a poorly soluble, high-melting-point solid with a propensity for crystallinity. Its solubility is expected to be limited in aqueous media across the physiological pH range but enhanced in organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that matches the solute.

The Solvent Selection Workflow: A Phased Approach

A systematic workflow ensures that the chosen solvent is not only effective at dissolving the API but is also safe, stable, and compatible with the final dosage form and manufacturing process.[11]

Caption: A QbD-driven workflow for solvent selection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in a range of individual solvents. The shake-flask method is considered the gold standard for its accuracy.[1][12][13]

Objective: To quantify the maximum concentration of the API that can be dissolved in a panel of pharmaceutically acceptable solvents at a constant temperature.

Materials:

-

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (API)

-

Selected solvents (See Table 1 for examples)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., 25°C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a validated method for API quantification

Procedure:

-

Add an excess amount of the API to a series of vials. "Excess" is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Shake the vials for a predetermined period (typically 48-72 hours) to ensure equilibrium is reached.[14]

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate to minimize any potential adsorption onto the filter membrane.[14]

-

Dilute the filtrate as necessary with a suitable mobile phase or solvent and analyze using the validated HPLC method to determine the API concentration.

-

Perform each measurement in triplicate to ensure reproducibility.

Data Presentation:

Table 1: Equilibrium Solubility of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in Various Solvents at 25°C

| Solvent | ICH Class | Dielectric Constant (Approx.) | Solubility (mg/mL) | Observations |

| Water | - | 80.1 | Data | Insoluble |

| Ethanol | 3 | 24.5 | Data | Slightly Soluble |

| Propylene Glycol | 3 | 32.0 | Data | Moderately Soluble |

| Polyethylene Glycol 400 | 3 | 12.5 | Data | Soluble |

| Dimethyl Sulfoxide (DMSO) | 2 | 47.0 | Data | Freely Soluble |

| N-Methyl-2-pyrrolidone (NMP) | 2 | 32.2 | Data | Freely Soluble |

| Transcutol® HP (Diethylene glycol monoethyl ether) | - | 29.7 | Data | Freely Soluble |

| Acetone | 3 | 20.7 | Data | Sparingly Soluble |

(Note: "Data" fields are placeholders for experimental results.)

Protocol 2: Solution Stability Assessment

This protocol evaluates the chemical stability of the API in the most promising solvents identified in Protocol 1.[15][16][][18]

Objective: To identify any potential degradation of the API when in solution over time and under stressed conditions.

Materials:

-

API solutions prepared in down-selected solvents at a known concentration (e.g., 80% of saturation solubility).

-

Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH).

-

Photostability chamber.

-

HPLC system with a validated stability-indicating method (capable of separating the API from potential degradants).

Procedure:

-

Prepare stock solutions of the API in the selected solvents.

-

Aliquot the solutions into clear and amber glass vials to assess photostability.

-

Place the vials into the designated stability chambers.

-

At specified time points (e.g., T=0, 1, 2, 4 weeks), withdraw a sample from each vial.

-

Analyze the samples by HPLC to determine the remaining percentage of the API and to detect and quantify any degradation products.

-

For stress testing, conditions can include elevated temperatures (e.g., 60°C), exposure to acid/base (e.g., 0.1N HCl, 0.1N NaOH), and oxidation (e.g., 3% H₂O₂).[15][16]

Data Presentation:

Table 2: Stability of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide in Solution (4 Weeks)

| Solvent | Condition | API Assay (% Initial) | Total Impurities (%) | Observations |

| Polyethylene Glycol 400 | 40°C/75% RH | Data | Data | No change |

| DMSO | 40°C/75% RH | Data | Data | Slight color change |

| NMP | 40°C/75% RH | Data | Data | No change |

| Polyethylene Glycol 400 | Photostability | Data | Data | No degradation |

(Note: "Data" fields are placeholders for experimental results.)

Protocol 3: Ternary Phase Diagram Construction for Co-solvent Systems

For many formulations, a single solvent is insufficient. Co-solvents and solubilizers are often used to achieve the desired solubility and stability.[19][20] A ternary phase diagram helps visualize the solubility of the API in a three-component system (e.g., solvent, co-solvent, aqueous phase).

Objective: To map the solubility boundaries of the API in a co-solvent system to identify robust concentration ranges for formulation.

Materials:

-

API

-

Primary Solvent (e.g., PEG 400)

-

Co-solvent/Surfactant (e.g., Propylene Glycol, Polysorbate 80)

-

Aqueous Phase (e.g., Water or buffer)

-

Small glass vials and a magnetic stirrer

Procedure:

-

Prepare a series of mixtures of the solvent, co-solvent, and aqueous phase in varying ratios (e.g., in 10% increments) in vials.

-

To each vial, add an excess amount of the API.

-

Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours.

-

Visually inspect each vial to determine if the API is fully dissolved (clear solution) or if solid material remains (hazy or with precipitate).

-

Plot the results on a ternary diagram, marking the regions of complete dissolution.

-

The boundary between the clear and hazy regions defines the solubility limit of the API in the system.

Caption: Conceptual Ternary Phase Diagram for a co-solvent system.

Discussion and Final Solvent Selection

The ideal solvent or solvent system for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide will be selected based on a holistic evaluation of the data generated from the protocols above.

-

Efficacy: The primary requirement is achieving the target solubility needed for the intended dosage and therapeutic effect. Solvents like PEG 400, DMSO, and NMP are likely to be strong candidates based on their chemical nature.[20]

-

Safety & Regulatory Acceptance: Safety is paramount. Solvents are classified by ICH Q3C guidelines based on their toxicity.[11] Class 3 solvents (e.g., Ethanol, PEG 400, Propylene Glycol) are preferred over Class 2 solvents (e.g., DMSO, NMP) due to their lower toxicity profile. The use of Class 2 solvents must be strictly limited and justified.

-

Stability: The chosen solvent must not induce chemical degradation of the API under storage and in-use conditions. The results from Protocol 2 are critical in this assessment.

-

Manufacturability & Commercial Viability: Factors such as viscosity, boiling point, and cost must be considered.[21] A highly viscous solvent might pose challenges during pumping and mixing, while a very volatile solvent could be difficult to handle during manufacturing.

References

- ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025, November 15). IntuitionLabs.

- ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech®.

- Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox.

- ICH Guideline Q8 Pharmaceutical Development. (n.d.). Slideshare.

- ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency (EMA).

- Selecting Solubilizers for Poorly Soluble Drugs. (2025, December 28). Pharma.Tips.

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).

- Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry.

- Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (n.d.). The Truth Pill.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS.

- The physicochemical characters of quinazoline, 2-quinazolinone,... (n.d.).

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv

- Solvent selection for pharmaceuticals. (2025, August 7).

- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Solubilization techniques used for poorly w

- How to confirm the solubility of a drug in a solvent (vehicle)? (2014, April 5).

- Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv.

- Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). Mettler Toledo.

- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024, November 15). IJFMR.

- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace.

- Quinazoline. (n.d.). Wikipedia.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline - Wikipedia [en.wikipedia.org]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. biotech.com [biotech.com]

- 8. cognidox.com [cognidox.com]

- 9. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]

- 10. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. fdaghana.gov.gh [fdaghana.gov.gh]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. thetruthpill.in [thetruthpill.in]

- 19. Selecting Solubilizers for Poorly Soluble Drugs – Pharma.Tips [pharma.tips]

- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

Troubleshooting & Optimization

Technical Support: Optimization of 4-Fluoro-N-(2-phenylquinazolin-4-yl)benzamide Synthesis

Diagnostic Overview

You are experiencing low yields in the synthesis of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide . This is a common bottleneck in heterocyclic chemistry. The reaction involves coupling a highly deactivated amine (4-amino-2-phenylquinazoline) with an acid chloride (4-fluorobenzoyl chloride).[1]

The Core Problem: The exocyclic amino group at position 4 of the quinazoline ring is electronically coupled to the ring nitrogens.[1] It behaves more like an amidine than a standard aniline.[1] Its nucleophilicity is significantly reduced, making it sluggish to react with acid chlorides, while the starting material's poor solubility often leads to heterogeneous "brick dust" reactions that fail to reach completion.[1]

Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure mode.

Figure 1: Diagnostic logic for isolating the root cause of synthetic failure.

Critical Reaction Parameters (The "Why")

To fix the yield, you must address the three pillars of this specific coupling: Activation , Solubility , and Stoichiometry .[1]

A. The Nucleophilicity Trap

The 4-aminoquinazoline system is electron-deficient. The lone pair on the exocyclic nitrogen is delocalized into the pyrimidine ring.[1] Standard acylation conditions (DCM/TEA) often fail because the amine cannot attack the carbonyl carbon effectively.[1]

-

Solution: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium salt.[1][2] This intermediate is far more electrophilic than the acid chloride itself and is susceptible to attack even by your weak amine [1].

B. The Solubility Barrier

4-Amino-2-phenylquinazoline is a flat, rigid heteroaromatic system that stacks efficiently (pi-stacking), leading to extremely low solubility in standard solvents like DCM, THF, or Toluene.[1]

-

Solution: If your reaction is a suspension, the kinetics are surface-area limited.[1] You must switch to dipolar aprotic solvents like DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) and heat the reaction.[1]

C. Mechanistic Visualization

The following diagram illustrates why the standard method fails and how the DMAP-catalyzed route succeeds.

Figure 2: DMAP acts as an acyl-transfer agent, bypassing the kinetic barrier of the deactivated amine.[1]

Validated Protocols

Choose the protocol that matches your available equipment and reagents. Method A is the standard optimization.[1] Method B is the "force majeure" approach if Method A fails.[1]

Method A: The High-Temp Acylation (Recommended)

Best for: Scaling up and avoiding sodium hydride.

-

Dissolution: In a dry round-bottom flask under Argon, suspend 1.0 eq of 4-amino-2-phenylquinazoline in anhydrous Pyridine (concentration ~0.2 M).

-

Catalyst: Add 0.2 eq (20 mol%) of DMAP.

-

Addition: Add 1.5 eq of 4-fluorobenzoyl chloride dropwise at room temperature.

-

Observation: The solution may turn yellow/orange or precipitate a solid (pyridinium salts).[1]

-

-

Heating: Heat the mixture to 90–100°C for 4–16 hours.

-

Why: Heat breaks the pi-stacking aggregation and drives the attack on the N-acylpyridinium intermediate.

-

-

Workup (Critical):

Method B: The Anion Route (NaH)

Best for: Extremely unreactive amines where deprotonation is necessary.[1]

-

Deprotonation: Suspend 1.0 eq of the amine in anhydrous THF or DMF under Argon. Cool to 0°C.[1]

-

Base: Add 1.2 eq of Sodium Hydride (60% dispersion in oil). Stir at 0°C -> RT for 30 mins.

-

Coupling: Cool back to 0°C. Add 1.2 eq of 4-fluorobenzoyl chloride dropwise.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc or precipitate with water.[1]

Troubleshooting FAQs

Q: My product is stuck in the aqueous phase during workup. A: These benzamides are very lipophilic but can form salts.[1] Ensure your final pH is neutral.[1] If you used Pyridine (Method A), the product is likely in the solid precipitate when poured into water.[1] Do not extract ; filtration is usually cleaner.[1] If you must extract, use 10% Methanol in Dichloromethane (DCM) to improve solubility.[1]

Q: I see a major spot on TLC that isn't Starting Material or Product. A: This is likely the Bis-acylated byproduct (Imide), where two benzoyl groups attach to the amine.[1]

-

Fix: This happens if you use too much acid chloride or too strong a base (like NaH) with excess reagent.[1] Reduce acid chloride to 1.1 eq. If bis-acylation occurs, treat the crude with dilute NaOH/MeOH at RT for 30 mins; the second benzoyl group is usually labile and will hydrolyze back to the mono-amide product.

Q: Can I use the 4-chloroquinazoline and displace it with 4-fluorobenzamide? A: This is the "Reverse Route". It is possible but generally more difficult than the acylation route described above.[1] Displacing a chloride with a primary amide (benzamide) usually requires a Palladium catalyst (Buchwald-Hartwig conditions: Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C) [2].[1] Standard SNAr (nucleophilic aromatic substitution) with a weak nucleophile like benzamide will likely fail or require extreme temperatures that degrade the reagents.[1]

Summary of Optimization Data

| Parameter | Standard Condition (Fails) | Optimized Condition (Works) | Reason |

| Solvent | DCM or THF | Pyridine or DMF | Solubilizes the planar quinazoline core.[1] |

| Base | Triethylamine (TEA) | Pyridine (excess) or NaH | TEA is too weak to deprotonate/activate effectively in this context.[1] |

| Catalyst | None | DMAP (20 mol%) | Generates reactive N-acylpyridinium species.[1] |

| Temp | RT | 90°C - 100°C | Overcomes high activation energy of deactivated amine.[1] |

References

-

Mechanism of DMAP Catalysis

-

Amidation Strategies

-

General Acylation Protocol

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Identifying degradation products of 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Topic: 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide (FPQB) Ticket ID: CMC-DEG-042 Status: Open

Diagnostic Triage: What are you observing?

Before initiating a full root-cause analysis, match your observation to the likely degradation event using the mass shift table below.

Parent Molecule Properties:

-

Formula: C₂₁H₁₄FN₃O

-

Exact Mass (Monoisotopic): 343.11

-

Observed [M+H]⁺: 344.12

| Observed Mass Shift (Δ m/z) | Observed Ion ([M+H]⁺) | Likely Degradant Identity | Root Cause |

| -122 Da | ~222.1 | 2-phenylquinazolin-4-amine | Acid/Base Hydrolysis (Amide Cleavage) |

| -204 Da | ~141.0 | 4-fluorobenzoic acid (ionized as cation, rare) | Acid/Base Hydrolysis (Amide Cleavage) |

| +16 Da | ~360.1 | N-Oxide (N1 or N3) | Oxidative Stress (Peroxide/Air) |

| +18 Da | ~362.1 | Hydration Product | Acidic Hydrolysis (Quinazoline ring opening) |

| -20 Da | ~324.1 | Defluorinated Product | Photolytic Degradation (UV Light) |

Critical Degradation Pathways

Module A: Hydrolytic Degradation (The Primary Risk)

Context: The amide linkage connecting the 4-fluorobenzoyl moiety to the quinazoline ring is the most labile point of the molecule. Under acidic or basic stress, this bond cleaves via nucleophilic acyl substitution.

Mechanism:

-

Activation: Protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack (basic).

-

Tetrahedral Intermediate: Water/Hydroxide attacks the carbonyl carbon.

-

Collapse: The C-N bond breaks, expelling the quinazolin-4-amine as the leaving group.

Troubleshooting Protocol:

-

Symptom: High levels of Impurity A (RRT ~0.4) and Impurity B (RRT ~0.6).

-

Validation:

-

Check Mass Balance: Do the areas of Parent + Impurity A + Impurity B ≈ 100%?

-

pH Check: Ensure formulation pH is maintained between 5.0–7.0. Amides are generally most stable at neutral pH.

-

Module B: Oxidative Degradation

Context: The quinazoline core contains two nitrogen atoms (N1 and N3) with lone pairs susceptible to oxidation.

Mechanism:

-

Reactive Oxygen Species (ROS) attack the electron-rich nitrogen, forming an N-oxide.

-

Regioselectivity: N1 is typically more accessible sterically than N3 (which is shielded by the phenyl ring at position 2), making N1-oxide the dominant isomer.

Troubleshooting Protocol:

-

Symptom: Appearance of [M+16] peak.

-

Action: Add an antioxidant (e.g., Sodium Metabisulfite) to the mobile phase or formulation to see if the peak formation is suppressed.

Visualizing the Degradation Network

The following diagram maps the parent molecule to its critical degradants. Use this to guide your structural elucidation.

Caption: Figure 1. Degradation map of FPQB showing primary hydrolytic cleavage and secondary oxidative/photolytic pathways.

Experimental Protocols (Forced Degradation)

To confirm these impurities in your specific matrix, perform the following stress tests as per ICH Q1A(R2) guidelines [1].

Protocol 1: Hydrolytic Stress (Acid/Base)

Objective: Generate Degradants A and B to determine retention times.

-

Preparation: Prepare a 1 mg/mL solution of FPQB in Acetonitrile/Water (50:50).

-

Acid Stress: Add 1.0 N HCl (1:1 volume ratio). Reflux at 60°C for 4 hours.

-

Base Stress: Add 1.0 N NaOH (1:1 volume ratio). Stir at RT for 2 hours (Amides are often more sensitive to base).

-

Neutralization: Quench acid samples with NaOH and base samples with HCl to pH 7.0 prior to injection.

-

Analysis: Inject onto HPLC/LC-MS. Look for the disappearance of the peak at 344.1 and appearance of 222.1.

Protocol 2: Oxidative Stress

Objective: Generate N-Oxide impurities.

-

Preparation: Prepare a 1 mg/mL solution of FPQB in Acetonitrile.

-

Stress: Add 3% Hydrogen Peroxide (H₂O₂).

-

Incubation: Store at Room Temperature in the dark for 24 hours.

-

Analysis: Look for the +16 Da peak (360.1 m/z).

-

Note: If multiple +16 peaks appear, they are likely regioisomers (N1-oxide vs N3-oxide).

-

FAQ: Troubleshooting Analytical Anomalies

Q: I see a peak at [M+18] (362.1 m/z) in my acid stress sample. Is this an impurity? A: This is likely the hydration of the quinazoline ring . In strong acids, the C=N bond of the quinazoline ring can undergo addition of water across the double bond before the ring opens. This is often a transient intermediate. Check if the peak disappears upon neutralization.

Q: My mass balance is poor (<80%) in the photostability sample. A: Fluorinated compounds often undergo radical defluorination and polymerization under UV light. These polymers may precipitate or stick to the column (not eluting).

-

Fix: Use a PDA detector to scan 200–400 nm for broad baseline humps indicating polymerization. Ensure your mobile phase contains a radical scavenger if this is an artifact of the analysis rather than the formulation.

Q: Why does the 4-fluorobenzoic acid peak not show up well in Positive Mode ESI? A: Benzoic acids are acidic (pKa ~4). In positive mode (low pH mobile phase), they are neutral and ionize poorly.

-

Fix: Switch to Negative Mode ESI to detect the acid fragment (expect m/z ~139.0).

References

-

ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Conference on Harmonisation.[4][5] Link

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[4] Informa Healthcare. (Standard text for degradation mechanisms).

-

FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[6]Link

-

Singh, S., & Bakshi, M. (2000).[4] Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs.[4] Pharmaceutical Technology.[3][4][6][7] (Seminal paper on forced degradation protocols).

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. longdom.org [longdom.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability Guide for 4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide

Executive Summary: The Stability-Solubility Paradox

4-fluoro-N-(2-phenylquinazolin-4-yl)benzamide belongs to a class of N-acylated 4-aminoquinazolines. While these scaffolds are potent pharmacophores (often targeting kinases like EGFR or VEGFR), they present a specific chemical vulnerability at physiological pH (7.4): Hydrolytic Instability .

The electron-withdrawing nature of the N-acyl group (the 4-fluorobenzoyl moiety) significantly increases the electrophilicity of the quinazoline C4 position. In aqueous buffers at pH 7.4, this compound is prone to nucleophilic attack by water, leading to the irreversible formation of 2-phenylquinazolin-4(3H)-one and 4-fluorobenzamide .

Critical Alert: Users often confuse precipitation (due to high lipophilicity) with degradation. This guide provides the diagnostic protocols to distinguish and resolve both issues.

Chemical Stability Profile

Degradation Mechanism (Hydrolysis)

At pH 7.4, the primary degradation pathway is the hydrolysis of the C4-N bond. Unlike simple amides which are stable, the N-(quinazolin-4-yl)amide linkage functions chemically as an acyl-amidine . The quinazoline ring acts as a good leaving group (forming the stable lactam tautomer), making the bond labile.

Visualization: Hydrolysis Pathway

Figure 1: The irreversible hydrolysis pathway of the parent compound in aqueous media.

Half-Life Data Summary

Note: Values are approximate based on structural analogs in PBS/DMSO systems.

| Condition | Estimated t1/2 | Status | Recommendation |

| Solid State (-20°C) | > 2 Years | Stable | Store desiccated. |

| DMSO Stock (RT) | > 2 Weeks | Stable | Avoid water contamination. |

| PBS pH 7.4 (RT) | 2 - 6 Hours | Unstable | Prepare immediately before use. |

| Plasma (37°C) | < 1 Hour | High Risk | High esterase/amidase activity accelerates cleavage. |

Troubleshooting Guide

Issue A: "My compound crashed out immediately upon adding to media."

Diagnosis: This is likely Precipitation , not degradation. Root Cause: The 2-phenyl and 4-fluorobenzoyl groups make the molecule highly lipophilic (LogP > 4.5). Rapid addition to aqueous buffer causes kinetic precipitation.

Protocol: The "Step-Down" Dilution Method

-

Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

-

Intermediate Dilution: Dilute stock 1:10 into a solvent with intermediate polarity (e.g., PEG400 or Ethanol) to create a 1 mM working solution.

-